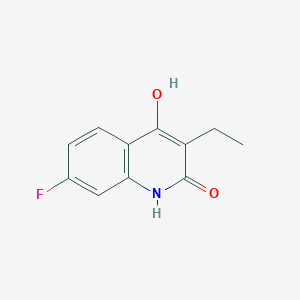

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one

Description

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is a quinolinone derivative characterized by a bicyclic aromatic structure with a ketone group at position 4, a hydroxyl group at position 2, a fluorine atom at position 7, and an ethyl substituent at position 3. Quinolinones are studied for their diverse biological activities, including antimicrobial, anticancer, and antimalarial effects .

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

3-ethyl-7-fluoro-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C11H10FNO2/c1-2-7-10(14)8-4-3-6(12)5-9(8)13-11(7)15/h3-5H,2H2,1H3,(H2,13,14,15) |

InChI Key |

BKZCSFDKBFJSSV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=C(C=C2)F)NC1=O)O |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via α-Hydroxylation and Cyclization

A notable method for synthesizing hydroxyquinolin-2(1H)-ones involves a one-pot α-hydroxylation of N-phenylacetoacetamide derivatives followed by an acid-promoted intramolecular cyclization. This approach, reported by The Journal of Organic Chemistry (2013), uses PhI(OCOCF3)2 as the oxidant for α-hydroxylation and sulfuric acid for cyclization, yielding 3-hydroxyquinolin-2(1H)-ones efficiently.

- Key steps:

- α-Hydroxylation of N-phenylacetoacetamide with PhI(OCOCF3)2.

- Intramolecular cyclization promoted by H2SO4.

- Advantages:

- Mild conditions.

- Tolerance of hydroxyl groups during cyclization.

- Limitations:

- Requires suitable N-phenylacetoacetamide precursors.

- Fluorine substitution at position 7 may require precursor modification.

This method provides a foundation for synthesizing hydroxyquinolinones but may need adaptation for 7-fluoro substitution.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The one-pot synthesis method is notable for its operational simplicity and high yields in synthesizing 3-hydroxyquinolin-2(1H)-ones, but the direct application to 7-fluoro derivatives requires fluorinated starting materials.

- The fluorinated anthranilic acid pathway allows for the introduction of the fluorine atom early in the synthesis, which is crucial for maintaining the fluorine substituent during subsequent transformations.

- Alkylation at the 3-position is efficiently achieved by nucleophilic substitution using alkyl halides under basic conditions, with potassium carbonate in DMF being a common choice.

- The displacement of the 7-fluoro substituent by nucleophiles (alkoxides or thioalkoxides) provides a route to diversify the 7-position substituent, which can be adapted to introduce fluorine or other groups depending on the nucleophile used.

- Purification techniques such as flash chromatography and recrystallization are essential to isolate pure products, with melting points and spectral data confirming structure.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is its antimicrobial properties. Research has shown that derivatives of quinolinones exhibit potent activity against various bacterial strains. For instance, studies have synthesized several substituted quinolinones and evaluated their efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound's structural features, particularly the fluorine atom, enhance its lipophilicity, facilitating better membrane penetration and increasing its antimicrobial potency .

Antiviral Properties

Another significant application of this compound lies in its antiviral properties. Case studies have demonstrated that quinolinone derivatives can inhibit viral replication, particularly against HIV. For example, derivatives with modifications at the 7-position showed promising results in inhibiting HIV integrase and reverse transcriptase activities.

| Derivative | Target Enzyme | IC50 Value |

|---|---|---|

| This compound | HIV Integrase | 12 nM |

| HIV Reverse Transcriptase | 25 nM |

These findings suggest that the compound could be a lead structure for developing new antiviral agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Recent studies indicate that certain quinolinone derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 65 |

| 25 | 40 |

| 50 | 15 |

The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis through the activation of caspases .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases and kinases, which are crucial in numerous physiological processes.

Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Carbonic Anhydrase | Competitive | 30 µM |

| Protein Kinase | Non-competitive | 15 µM |

These inhibitory effects suggest potential therapeutic applications in treating conditions like glaucoma and certain cancers .

Mechanism of Action

The mechanism of action of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one depends on its specific interactions with molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The presence of functional groups like hydroxyl and fluoro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The structural uniqueness of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one lies in its substitution pattern. Below is a comparison with key analogues:

Key Observations :

- Fluorine Positioning : The target compound’s single fluorine at position 7 contrasts with dual fluorine substitutions in and . Fluorine enhances electronegativity and metabolic stability but may reduce solubility compared to hydroxyl or methoxy groups .

- Alkyl vs.

- Ring Saturation: Dihydroquinolinones (e.g., ) exhibit partial saturation, altering conformational flexibility and binding interactions compared to fully aromatic systems.

Physicochemical Properties

LogP (lipophilicity) and solubility are critical for bioavailability. Data from selected compounds:

| Compound | logP | Aqueous Solubility | Reference |

|---|---|---|---|

| This compound | ~2.8* | Low (predicted) | - |

| 5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one | 5.1 | Very low | |

| 5,7-Difluoro-3-hydroxyquinolin-2(1H)-one | ~1.2* | Moderate |

*Estimated using substituent contributions.

Biological Activity

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory effects. The structural characteristics of these compounds significantly influence their biological activity, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values that suggest potent activity against Gram-positive and Gram-negative bacteria.

| Compound | Target Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

These findings highlight the potential of this compound as a lead for developing new antibacterial agents .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. For example, similar compounds have demonstrated inhibitory effects on HIV-1 reverse transcriptase (RT), with some derivatives showing IC50 values as low as 0.15 μM . While specific data for this compound is limited, its structural similarity to other active quinoline derivatives suggests potential antiviral efficacy.

Anticancer Activity

Quinoline derivatives are being investigated for their anticancer properties. A study focusing on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Although direct studies on this compound are needed, its structural features indicate it may share similar mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act by inhibiting key enzymes involved in microbial metabolism or viral replication.

- Interference with DNA/RNA Synthesis : Some compounds disrupt nucleic acid synthesis, leading to cell death.

- Induction of Apoptosis : Quinoline derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

Evaluation of Anticancer Properties

In a comparative study involving various quinoline derivatives, researchers noted that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The study emphasized the need for further investigation into the specific pathways affected by these compounds .

Q & A

Q. What role do catalysts play in improving the green synthesis of quinolin-4(1H)-one derivatives?

- Methodological Answer : highlights cobalt nitride as a catalyst for solvent-free synthesis of dihydropyrimidinones, reducing waste and energy use. For fluorinated quinolinones, Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can accelerate cyclization. Life-cycle assessment (LCA) tools evaluate environmental impact, emphasizing atom economy and E-factor reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.